molecular formula C9H15NO2 B591956 1-(Cyclopropylmethyl)-L-proline CAS No. 342793-01-5

1-(Cyclopropylmethyl)-L-proline

Cat. No. B591956
CAS RN: 342793-01-5
M. Wt: 169.224
InChI Key: JZKXCORAHHXBTE-QMMMGPOBSA-N
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Description

Compounds like “1-(Cyclopropylmethyl)-L-proline” typically belong to the class of organic compounds known as amino acids and derivatives. They are compounds containing amino acids or a derivative thereof resulting from a reaction .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. Retrosynthesis, a technique often used in organic chemistry, involves thinking backwards from the target molecule to a suitable starting material. This process involves breaking down the target molecule into simpler precursor structures and identifying the conditions under which these precursors combine to form the target molecule .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy. NMR allows for the identification of the carbon and hydrogen atoms in the molecule and can provide information about their connectivity .


Chemical Reactions Analysis

Cyclopropane-containing compounds can undergo a variety of chemical reactions. Transition-metal catalysis has enabled the installation of functionalized cyclopropanes using cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. These properties include molecular weight, solubility, melting point, boiling point, and others .

Scientific Research Applications

Supramolecular Chemistry

This compound plays a significant role in supramolecular chemistry, where it can form the basis for creating new molecular assemblies. These assemblies have applications in creating more efficient catalysts, sensors, and drug delivery systems .

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety measures, including wearing suitable protective clothing and avoiding contact with skin and eyes .

Future Directions

The future directions in the study of such compounds could involve the development of new synthetic methods, the exploration of their biological activity, and their potential applications in medicine and other fields .

properties

IUPAC Name

(2S)-1-(cyclopropylmethyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-9(12)8-2-1-5-10(8)6-7-3-4-7/h7-8H,1-6H2,(H,11,12)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKXCORAHHXBTE-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)CC2CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80665333
Record name 1-(Cyclopropylmethyl)-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80665333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopropylmethyl)-L-proline

CAS RN

342793-01-5
Record name 1-(Cyclopropylmethyl)-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80665333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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